molecular formula C13H6ClF6NO B12080690 Benzenamine, 4-chloro-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro- CAS No. 2244086-77-7

Benzenamine, 4-chloro-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-

Cat. No.: B12080690
CAS No.: 2244086-77-7
M. Wt: 341.63 g/mol
InChI Key: GHLJLDBZVBBTJN-UHFFFAOYSA-N
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Description

Benzenamine, 4-chloro-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro- is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and a phenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-chloro-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro- typically involves multiple steps, including halogenation and coupling reactions. One common method is the Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and coupling reactions, utilizing advanced reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-chloro-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzenamines, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

Benzenamine, 4-chloro-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenamine, 4-chloro-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity . The presence of multiple halogen atoms enhances its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 4-chloro-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro- is unique due to its specific arrangement of halogen atoms and the phenoxy group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

2244086-77-7

Molecular Formula

C13H6ClF6NO

Molecular Weight

341.63 g/mol

IUPAC Name

4-chloro-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline

InChI

InChI=1S/C13H6ClF6NO/c14-6-3-7(15)10(21)4-11(6)22-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H,21H2

InChI Key

GHLJLDBZVBBTJN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)OC2=C(C=C(C(=C2)N)F)Cl)F)C(F)(F)F

Origin of Product

United States

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